![molecular formula C23H23N3O5S2 B2704049 4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921565-78-8](/img/structure/B2704049.png)
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the benzamide moiety. The benzofuran ring can be synthesized through methods such as the Perkin reaction or McMurry reaction, which involve the cyclization of ketoesters in the presence of low-valent titanium . The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones . The final coupling step involves the reaction of the benzofuran and thiazole intermediates with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Compounds like 2-benzofuran carboxylic acid and 7-methoxy-2-benzofuran carboxamide.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole.
Uniqueness
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of benzofuran and thiazole rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-26(5-2)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-18(14-32-23)20-13-16-7-6-8-19(30-3)21(16)31-20/h6-14H,4-5H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEHFMYJDOXXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)
![3-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2703972.png)
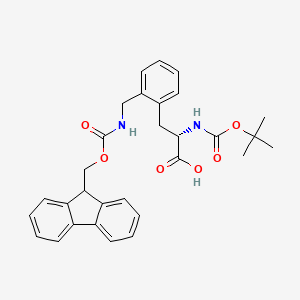
![2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide](/img/structure/B2703975.png)

![2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline](/img/structure/B2703977.png)
![ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2703978.png)
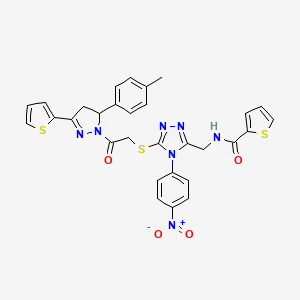
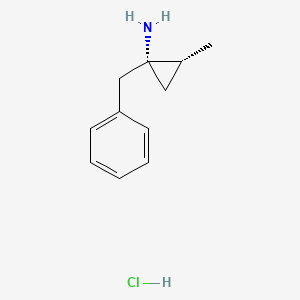
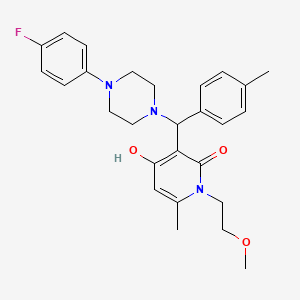
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
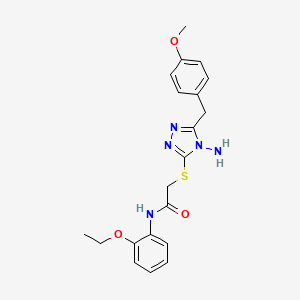
![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)
